molecular formula C21H20N4O B12735765 1-(Methyl(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)amino)-2-propanol CAS No. 96825-84-2

1-(Methyl(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)amino)-2-propanol

Cat. No.: B12735765
CAS No.: 96825-84-2
M. Wt: 344.4 g/mol
InChI Key: OKKPPAJEVLEIKD-UHFFFAOYSA-N
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Description

This compound features a pyridazinoisoquinoline core, which is a fused ring system, and is substituted with a phenyl group and a methylamino-propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methyl(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridazinoisoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyridazinoisoquinoline core. Common reagents used in this step include cyclizing agents and catalysts.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenylating agent is used.

    Attachment of the Methylamino-Propanol Moiety: This step involves the reaction of the intermediate compound with a methylamino-propanol reagent under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Methyl(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)amino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Methyl(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)amino)-2-propanol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-(Methyl(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)amino)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylpyridazino(4,3-c)isoquinolin-6(5H)-one
  • 4-(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)morpholine

Uniqueness

1-(Methyl(3-phenylpyridazino(4,3-c)isoquinolin-6-yl)amino)-2-propanol is unique due to its specific substitution pattern and the presence of the methylamino-propanol moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

96825-84-2

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

1-[methyl-(3-phenylpyridazino[4,3-c]isoquinolin-6-yl)amino]propan-2-ol

InChI

InChI=1S/C21H20N4O/c1-14(26)13-25(2)21-17-11-7-6-10-16(17)20-19(22-21)12-18(23-24-20)15-8-4-3-5-9-15/h3-12,14,26H,13H2,1-2H3

InChI Key

OKKPPAJEVLEIKD-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4)O

Origin of Product

United States

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